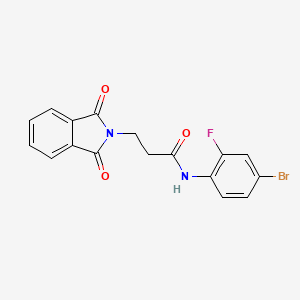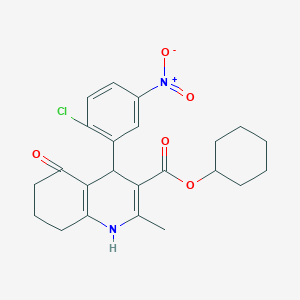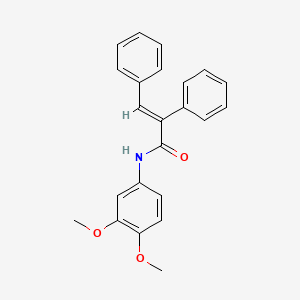
N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as BFI-1, is a small molecule inhibitor that targets the Wnt signaling pathway. The Wnt pathway is a critical signaling pathway that plays a vital role in embryonic development, tissue regeneration, and stem cell differentiation. However, dysregulation of the Wnt pathway has been linked to several diseases, including cancer, osteoporosis, and Alzheimer's disease. BFI-1 has been shown to inhibit the Wnt pathway by binding to the transcription factor TCF4 and preventing its interaction with β-catenin, a key protein in the Wnt pathway.
作用機序
N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide targets the Wnt pathway by binding to the transcription factor TCF4 and preventing its interaction with β-catenin. This interaction is critical for the activation of the Wnt pathway, and inhibition of this interaction by N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide results in the downregulation of the Wnt pathway. The downregulation of the Wnt pathway leads to the inhibition of cell growth and proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide inhibits the growth and proliferation of cells and induces apoptosis. Additionally, N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to inhibit the migration and invasion of cancer cells, which is critical for the metastasis of cancer cells. In stem cells, N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to promote differentiation and inhibit self-renewal, making it a promising candidate for regenerative medicine.
実験室実験の利点と制限
N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several advantages for lab experiments, including its high purity and yield, making it suitable for scientific research applications. Additionally, N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively studied, and its mechanism of action is well understood. However, N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several limitations, including its low solubility in water, which can make it challenging to use in certain experiments. Additionally, N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has not been extensively studied in vivo, and its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide research, including its potential therapeutic applications in cancer and other diseases. Additionally, further research is needed to understand the safety and efficacy of N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in humans. Furthermore, the development of new analogs of N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide with improved solubility and potency could lead to the development of more effective therapies for cancer and other diseases. Finally, the potential use of N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in regenerative medicine and tissue engineering is an exciting area of research that warrants further investigation.
合成法
The synthesis of N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate to form an intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to produce the final product, N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. The synthesis of N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been optimized to produce high yields and purity, making it suitable for scientific research applications.
科学的研究の応用
N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. Several studies have shown that N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can inhibit the growth and proliferation of cancer cells by targeting the Wnt pathway. N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to be effective in inhibiting the growth of breast cancer, colon cancer, and leukemia cells. Additionally, N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O3/c18-10-5-6-14(13(19)9-10)20-15(22)7-8-21-16(23)11-3-1-2-4-12(11)17(21)24/h1-6,9H,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRGSRYHENYCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B5155792.png)
![N,N'-[oxybis(2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]di(2-furamide)](/img/structure/B5155810.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5155817.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]acetamide](/img/structure/B5155818.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B5155824.png)
![3-(4-tert-butylphenoxy)-5-(mesitylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5155835.png)
![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155843.png)
![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-propyldihydro-2(3H)-furanone](/img/structure/B5155846.png)

![2-[(5-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5155879.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5155885.png)

